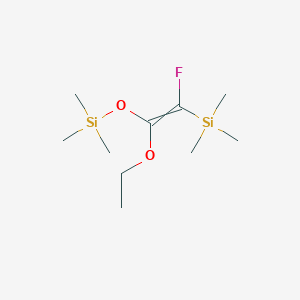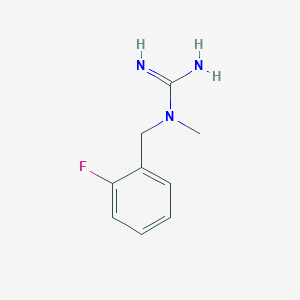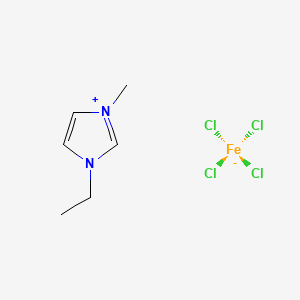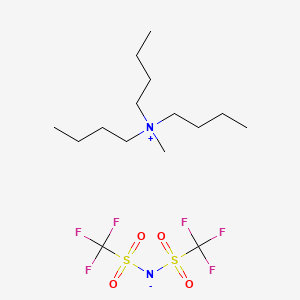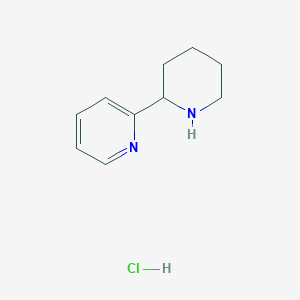
2-(Piperidin-2-yl)pyridine hydrochloride
概要
説明
2-(Piperidin-2-yl)pyridine hydrochloride is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature . Various methods have been developed for the synthesis of substituted piperidines . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of this compound is 198.7 . It should be stored at room temperature, kept dry and cool .科学的研究の応用
Synthesis of Pyridine Substituted Amino Acids
Researchers have developed synthetic derivatives of ε-aminocaproic and γ-aminobutyric acid modified with pyridin-2-yl substituents, investigating their potential biological activities. This includes the synthesis of 5-amino-5-(pyridin-2-yl)pentanoic and 6-amino-6-(pyridin-2-yl)hexanoic acid through a method involving the Schmidt rearrangement of pyridine substituted cycloalkanones. The process demonstrated the preparative advantages of this synthetic sequence, highlighting the potential of pyridine and piperidine fragments in developing biologically active substances (Shilin, Voitenko, & Nechai, 2019).
Development of Water-Soluble Adenosine Receptor Antagonists
In the quest for adenosine receptor antagonists, a study introduced a 1-(substituted)piperidin-4-yl ring in place of the pyridin-4-yl moiety to enhance water solubility and stability of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus-based compounds. This modification resulted in derivatives with significant solubility at physiological pH, suitable for intravenous infusion, and showed potential for selective A₃ adenosine receptor antagonism (Baraldi et al., 2012).
Anticorrosive Properties of Piperidine Derivatives
A study on the corrosion inhibition efficiency of piperidine derivatives for iron revealed that these compounds exhibit promising anticorrosive properties. The research involved quantum chemical calculations and molecular dynamics simulations to understand their adsorption behaviors and inhibition mechanisms on various iron surfaces, demonstrating the potential application of piperidine derivatives in corrosion prevention (Kaya et al., 2016).
Synthesis of Piperidine-Based Schiff Base Complexes
Research into the synthesis of cadmium(II) Schiff base complexes involving piperidine derivatives has shown that these complexes can serve as effective corrosion inhibitors on mild steel in acidic environments. This study not only bridges coordination chemistry with corrosion engineering but also opens new avenues for the development of metal-based corrosion inhibitors (Das et al., 2017).
作用機序
Target of Action
2-(Piperidin-2-yl)pyridine hydrochloride, a derivative of piperidine, is known to interact with various targets in the body. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
The inhibition of ALK and ROS1 by this compound can affect various biochemical pathways. These kinases are involved in cell growth and proliferation, so their inhibition can lead to the suppression of these processes .
Pharmacokinetics
Like other piperidine derivatives, it is expected to have good bioavailability .
Result of Action
The inhibition of ALK and ROS1 by this compound can lead to a decrease in cell growth and proliferation. This can result in the suppression of tumor growth in the case of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. More research is needed to fully understand these influences .
Safety and Hazards
In case of eye contact, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. If inhaled, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. If ingested, wash out the mouth with copious amounts of water for at least 15 minutes .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
2-(Piperidin-2-yl)pyridine hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with receptor tyrosine kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as a dual inhibitor . These interactions are significant as they can influence various signaling pathways within the cell, potentially leading to therapeutic applications in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways . This compound can also affect gene expression by altering the transcriptional activity of certain genes, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of receptor tyrosine kinases, which are crucial for cell signaling and growth . By binding to these enzymes, it prevents their activation and subsequent signaling, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been found to be stable under ambient temperature conditions . Long-term studies in vitro and in vivo have shown that its effects on cellular function can persist over extended periods, although the exact duration and extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and potential damage to normal tissues. Understanding the dosage threshold is crucial for optimizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism can also influence its overall efficacy and safety profile, making it important to study these pathways in detail.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. Understanding these processes is essential for predicting its pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing this compound to particular organelles. Its subcellular localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
2-piperidin-2-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJBWMJZAOKGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



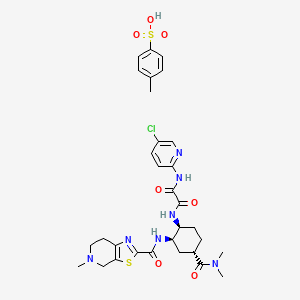

![1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone](/img/no-structure.png)
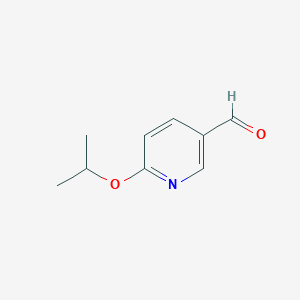
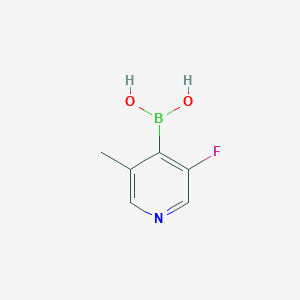
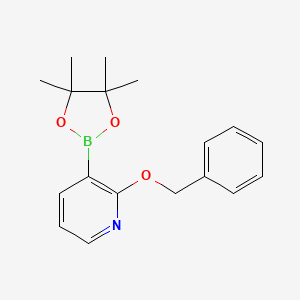

![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)
